N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety linked to a naphthyl group via an acetamide linkage, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide typically involves a multi-step process:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol derivatives under acidic conditions.
Naphthyl Group Introduction: The naphthyl group is introduced via a nucleophilic substitution reaction, where a naphthalen-2-yloxy group is attached to an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzofuran-quinone derivatives.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yloxy)acetamide
- N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(phenoxy)acetamide
- N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(benzyloxy)acetamide
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of both benzofuran and naphthyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-21(22-12-17-13-25-20-8-4-3-7-19(17)20)14-24-18-10-9-15-5-1-2-6-16(15)11-18/h1-11,17H,12-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFBDYKSJIREQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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